molecular formula C10H13NO3S B1526660 tert-butyl N-(2-formylthiophen-3-yl)carbamate CAS No. 368442-47-1

tert-butyl N-(2-formylthiophen-3-yl)carbamate

Cat. No. B1526660
Key on ui cas rn: 368442-47-1
M. Wt: 227.28 g/mol
InChI Key: WFKLWNDDNOQFKO-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

(2-Formyl-thiophen-3-yl)-carbamic acid tert-butyl ester described in Preparation Example U-2 (500 mg, 2.20 mmol) and malononitrile (153 mg, 2.31 mmol) were dissolved in a solution of ethanol (10 mL) to which piperidine (catalytic amount) had been added, and the mixture was stirred for 1 hour under reflux. The reaction mixture was cooled to room temperature, the precipitated solid was filtered, and title compound (215 mg, 1.23 mmol, 56%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[CH:13]=O)(C)(C)C.[C:16](#[N:20])[CH2:17][C:18]#[N:19]>C(O)C.N1CCCCC1>[NH2:19][C:18]1[N:7]=[C:8]2[CH:12]=[CH:11][S:10][C:9]2=[CH:13][C:17]=1[C:16]#[N:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(SC=C1)C=O)=O
Step Two
Name
Quantity
153 mg
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C2C(=N1)C=CS2)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.23 mmol
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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